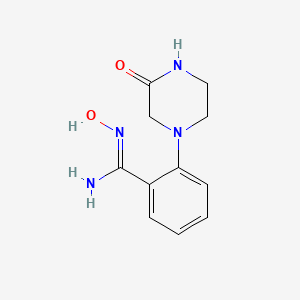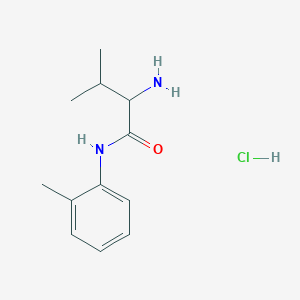
2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride
Overview
Description
2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride is a chemical compound that belongs to the class of amides. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
The synthetic routes and reaction conditions for 2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride involve several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: It is used in the manufacturing of various products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act on specific receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-methylbutanamide: Lacks the phenyl group, which may result in different chemical and biological properties.
N-(2-Methylphenyl)butanamide:
3-Methyl-N-(2-methylphenyl)butanamide: Lacks the amino group, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-methyl-N-(2-methylphenyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3;/h4-8,11H,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRPFYHNGBEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


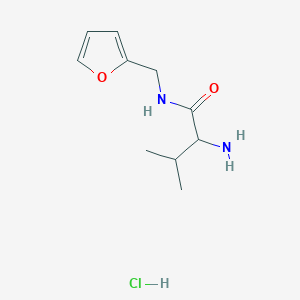
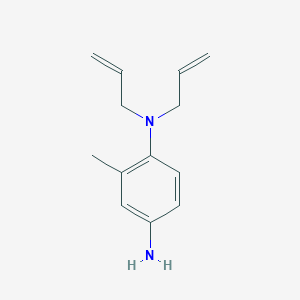
![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)
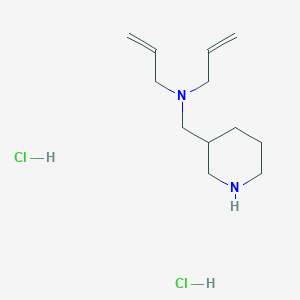

![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)
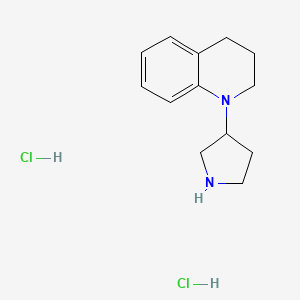
![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
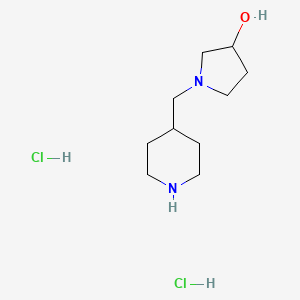
![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)
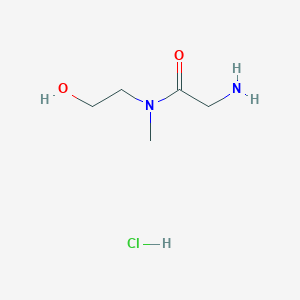
-methanone hydrochloride](/img/structure/B1398357.png)
